Fluorobenzene-d5 (CAS 1423-10-5) is a fully deuterated aromatic compound with an isotopic enrichment typically exceeding 98 atom % D. Exhibiting a boiling point of approximately 84.4 °C and a precise mass shift of +5 Da relative to its native counterpart, it is widely procured as a specialized solvent for nuclear magnetic resonance (NMR) spectroscopy and as a quantitative internal standard for gas chromatography-mass spectrometry (GC-MS). The incorporation of non-exchangeable deuterium atoms preserves the physicochemical behavior of native fluorobenzene while enabling distinct isotopic quantification, making it a critical material for isotope dilution mass spectrometry (IDMS) and mechanistic tracer studies[1].
Substituting Fluorobenzene-d5 with native fluorobenzene or generic deuterated solvents like benzene-d6 introduces quantifiable analytical errors and process inconsistencies. Native fluorobenzene lacks the +5 Da mass shift required to prevent signal overlap in mass spectrometry, preventing accurate isotope dilution quantification [1]. Conversely, while benzene-d6 is a common NMR solvent, it lacks the 19F nucleus necessary for dual 1H/19F NMR calibration and exhibits different polarity and solvation dynamics [2]. Furthermore, in GC-MS environmental protocols targeting volatile organic compounds (VOCs), substituting with other halogenated standards (e.g., chlorobenzene-d5) alters chromatographic retention times and volatility profiles, leading to potential co-elution and calibration failures in automated workflows[3].
In quantitative GC-MS profiling of volatile organic compounds, Fluorobenzene-d5 provides a predictable +5 Da mass shift compared to native fluorobenzene, ensuring complete mass spectral separation while maintaining identical chromatographic retention behavior. This exact co-elution with a distinct mass-to-charge (m/z) ratio eliminates matrix interference that would otherwise confound the quantification of native analytes [1].
| Evidence Dimension | Isotopic Mass Shift |
| Target Compound Data | Fluorobenzene-d5 (+5 Da mass shift, MW 101.13 g/mol) |
| Comparator Or Baseline | Native Fluorobenzene (MW 96.10 g/mol) |
| Quantified Difference | +5 Da separation with identical retention time |
| Conditions | Isotope dilution gas chromatography-mass spectrometry (GC-MS) |
Guarantees that the internal standard can be distinctly quantified without co-eluting matrix interference, ensuring regulatory compliance in environmental and metabolic assays.
Fluorobenzene-d5 functions as an advanced solvent with lower polarity than many standard solvents, influencing its solvation dynamics . Unlike symmetric solvents such as benzene-d6, Fluorobenzene-d5 offers both a highly enriched deuterium lock (>98 atom % D) and a built-in 19F reference signal, enabling simultaneous background suppression of 1H signals and precise calibration for fluorinated compounds without signal overlap [1].
| Evidence Dimension | Multinuclear NMR Referencing Capability |
| Target Compound Data | Fluorobenzene-d5 (Provides both 2H lock and 19F reference) |
| Comparator Or Baseline | Benzene-d6 (Provides 2H lock only) |
| Quantified Difference | Presence of 19F handle and distinct polarity/solvation dynamics |
| Conditions | High-resolution multinuclear NMR spectroscopy of fluorinated molecules |
Allows researchers to analyze complex fluorinated active pharmaceutical ingredients (APIs) with built-in internal referencing, streamlining advanced structural elucidation workflows.
In transition-metal catalyzed functionalization, the stable C-D bonds of Fluorobenzene-d5 enable precise measurement of kinetic isotope effects (KIE) to determine rate-limiting steps. For instance, in palladium-catalyzed C-F alumination, a KIE of 1.1 to 1.3 is observed when comparing Fluorobenzene-d5 to native fluorobenzene [1]. This specific retardation confirms that C-H bond cleavage is not the turnover-limiting step, allowing researchers to accurately map the thermodynamic versus kinetic products in complex catalytic cycles [1].
| Evidence Dimension | Kinetic Isotope Effect (k_H / k_D) |
| Target Compound Data | Fluorobenzene-d5 (KIE = 1.1–1.3) |
| Comparator Or Baseline | Native Fluorobenzene (Baseline reaction rate, k_H) |
| Quantified Difference | Measurable rate retardation (KIE > 1) dependent on the bond cleavage mechanism |
| Conditions | Palladium-catalyzed C-F alumination |
Provides synthetic chemists with a quantifiable metric to definitively prove reaction mechanisms and optimize catalytic cycles for late-stage functionalization.
Procured as a primary internal standard for EPA and ISO gas chromatography protocols, where its +5 Da mass shift and specific retention time ensure accurate quantification of volatile organic compounds like BTEX without matrix interference [1].
Selected over standard deuterated solvents to provide simultaneous 2H locking and 19F referencing, essential for the structural verification and purity analysis of complex fluorinated drug candidates [2].
Utilized in kinetic isotope effect (KIE) studies to differentiate between C-H and C-F activation pathways, enabling the optimization of transition-metal catalysts for late-stage functionalization [3].
Flammable;Irritant